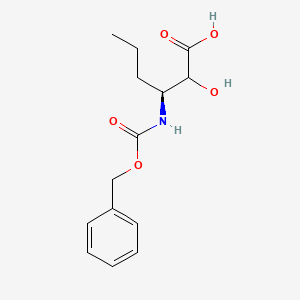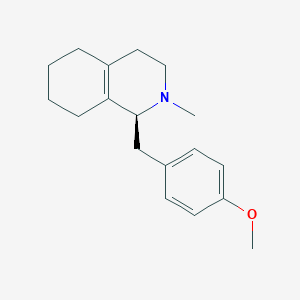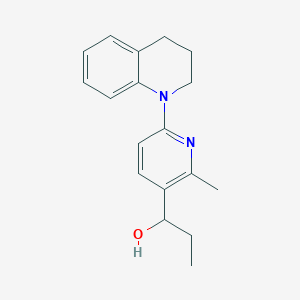
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol is a complex organic compound that features a quinoline and pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as quinoline and pyridine derivatives. The synthetic route may involve:
Formation of the Quinoline Moiety: This can be achieved through cyclization reactions involving aniline derivatives and aldehydes.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Functionalization of the Pyridine Ring: Introduction of the propanol group can be achieved through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline and pyridine rings can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinoline and dihydropyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone: Similar structure with a bromo substituent.
1-(6-Fluoro-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one: Contains a fluoro substituent and different alkyl groups.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Features a chloro and methoxy substituent.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both quinoline and pyridine moieties, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C18H22N2O/c1-3-17(21)15-10-11-18(19-13(15)2)20-12-6-8-14-7-4-5-9-16(14)20/h4-5,7,9-11,17,21H,3,6,8,12H2,1-2H3 |
InChI 键 |
CUOYDQNWAKEGLB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(N=C(C=C1)N2CCCC3=CC=CC=C32)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


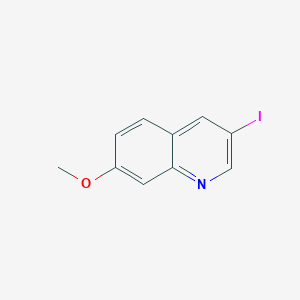
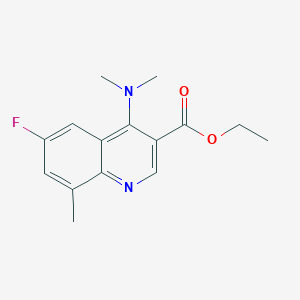
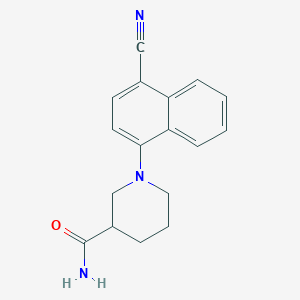
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)



![3-((4-Chlorobenzyl)oxy)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11845356.png)



